molecular formula C14H15N3O B11870097 4-(Piperidin-1-yl)quinazoline-6-carbaldehyde CAS No. 648449-10-9

4-(Piperidin-1-yl)quinazoline-6-carbaldehyde

Cat. No.: B11870097
CAS No.: 648449-10-9
M. Wt: 241.29 g/mol
InChI Key: CKKSNLZKPPCKQA-UHFFFAOYSA-N
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Description

4-(Piperidin-1-yl)quinazoline-6-carbaldehyde is a heterocyclic compound that features a quinazoline core substituted with a piperidine ring and an aldehyde group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-1-yl)quinazoline-6-carbaldehyde typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzonitrile with formamide under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions. For instance, 4-chloroquinazoline can react with piperidine in the presence of a base such as potassium carbonate.

    Formylation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, where the quinazoline derivative is treated with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: 4-(Piperidin-1-yl)quinazoline-6-carboxylic acid.

    Reduction: 4-(Piperidin-1-yl)quinazoline-6-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of complex heterocyclic compounds.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential therapeutic agent due to its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-yl)quinazoline-6-carbaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: The compound can modulate signaling pathways, inhibit enzyme activity, or bind to receptors, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

    4-(Piperidin-1-yl)quinoline-6-carbaldehyde: Similar structure but with a quinoline core instead of quinazoline.

    4-(Morpholin-1-yl)quinazoline-6-carbaldehyde: Similar structure but with a morpholine ring instead of piperidine.

    4-(Piperidin-1-yl)quinazoline-6-methanol: Similar structure but with an alcohol group instead of an aldehyde.

Uniqueness: 4-(Piperidin-1-yl)quinazoline-6-carbaldehyde is unique due to its specific combination of a quinazoline core, piperidine ring, and aldehyde group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

648449-10-9

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

4-piperidin-1-ylquinazoline-6-carbaldehyde

InChI

InChI=1S/C14H15N3O/c18-9-11-4-5-13-12(8-11)14(16-10-15-13)17-6-2-1-3-7-17/h4-5,8-10H,1-3,6-7H2

InChI Key

CKKSNLZKPPCKQA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)C=O

Origin of Product

United States

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